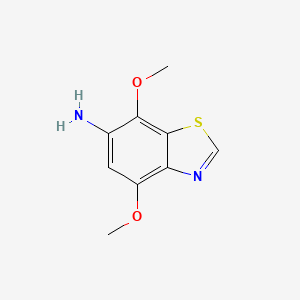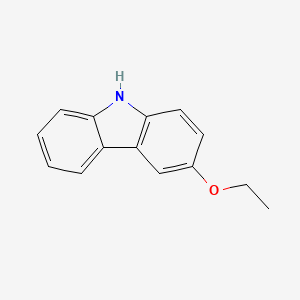
Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- is a derivative of carbostyril, a heterocyclic compound with a quinoline structure. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of hydroxyl and methoxy groups in its structure contributes to its distinct reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- typically involves the cyclization of appropriate aniline derivatives. One common method includes the reaction of 2-methoxy-N-methyl-4-nitroaniline with suitable reagents under controlled conditions to form the desired carbostyril derivative . The reaction conditions often involve the use of acidic or basic catalysts and may require specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
Industrial production of carbostyril derivatives generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted carbostyril derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of fluorescent dyes and materials with specific optical properties.
Mécanisme D'action
The mechanism of action of carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with nucleic acid replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbostyril: The parent compound with a simpler structure.
3-Hydroxycarbostyril: Known for its antimicrobial activity.
4-Methoxycarbostyril: Exhibits different reactivity due to the presence of a methoxy group at the 4-position.
Uniqueness
Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
53207-43-5 |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
4-hydroxy-7-methoxy-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-7-11(14)9-5-4-8(16-3)6-10(9)13(2)12(7)15/h4-6,14H,1-3H3 |
Clé InChI |
AMUHOMWWHQMVEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C(C=C2)OC)N(C1=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)


![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)





